Tantalum (V) tetraethoxyacetylacetonate
Overview
Description
Tantalum (V) tetraethoxyacetylacetonate is a chemical compound with the formula Ta(OC₂H₅)₄(CH₃COCHCOCH₃). It is a yellow solid that is insoluble in water and has a molecular weight of 460.30 g/mol . This compound is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Tantalum (V) tetraethoxyacetylacetonate can be synthesized through several methods. One common synthetic route involves the reaction of tantalum pentachloride with ethanol and acetylacetone under controlled conditions . The reaction typically requires a solvent such as toluene and is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Tantalum (V) tetraethoxyacetylacetonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions .
Oxidation: It can be oxidized to form tantalum pentoxide (Ta₂O₅), which is a stable and highly refractory material.
Substitution: The ethoxy groups in the compound can be substituted with other ligands, such as alkoxides or amines, under appropriate conditions.
Common reagents used in these reactions include water, oxygen, and various organic ligands. The major products formed from these reactions are tantalum oxides and substituted tantalum complexes .
Scientific Research Applications
Tantalum (V) tetraethoxyacetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of tantalum-containing compounds and materials.
Biology and Medicine: While specific applications in biology and medicine are less common, tantalum compounds are generally known for their biocompatibility and are used in medical implants and devices.
Mechanism of Action
The mechanism of action of tantalum (V) tetraethoxyacetylacetonate involves its ability to form stable complexes with various ligands. The ethoxy and acetylacetonate groups coordinate with the tantalum center, stabilizing the compound and allowing it to participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Tantalum (V) tetraethoxyacetylacetonate can be compared with other tantalum compounds such as tantalum (V) ethoxide and tantalum (V) isopropoxide .
Tantalum (V) ethoxide: This compound has a similar structure but with ethoxide groups instead of acetylacetonate.
Tantalum (V) isopropoxide: This compound contains isopropoxide groups and is used in similar applications as this compound.
The uniqueness of this compound lies in its combination of ethoxy and acetylacetonate ligands, which provide specific reactivity and stability characteristics .
Properties
IUPAC Name |
ethanol;(Z)-4-hydroxypent-3-en-2-one;tantalum | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.4C2H6O.Ta/c1-4(6)3-5(2)7;4*1-2-3;/h3,6H,1-2H3;4*3H,2H2,1H3;/b4-3-;;;;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZNJFSVFJDLIR-GLUPTGNJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CCO.CCO.CCO.CC(=CC(=O)C)O.[Ta] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO.CCO.CCO.CCO.C/C(=C/C(=O)C)/O.[Ta] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32O6Ta | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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